3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a fluorine atom, a pyridazinone moiety, and a benzenesulfonamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Moiety: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and biological pathways.
Medicine: Potential use as a therapeutic agent, particularly in the development of new antibiotics or enzyme inhibitors.
Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in essential metabolic pathways. The fluorine atom and pyridazinone moiety may enhance binding affinity and specificity to the target enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide antibiotic.
Fluorobenzenesulfonamide: A fluorinated sulfonamide with potential biological activity.
Pyridazinone Derivatives: Compounds with a pyridazinone ring, known for various pharmacological properties.
Uniqueness
3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to the combination of its fluorine atom, pyridazinone moiety, and benzenesulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity compared to other sulfonamides and pyridazinone derivatives.
Properties
IUPAC Name |
3-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDKSCZJGAZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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